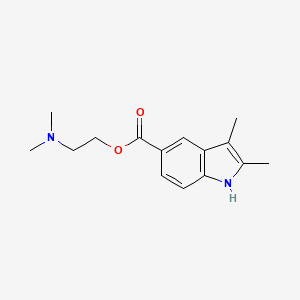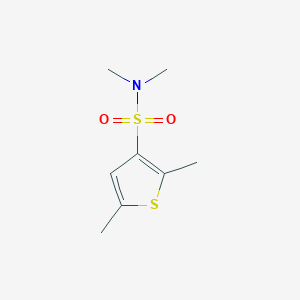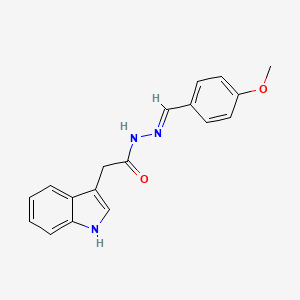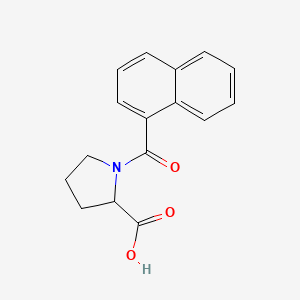![molecular formula C17H21N5O3 B5521470 4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex piperazine derivatives involves multi-step reactions, starting from basic building blocks like aromatic aldehydes, furan, or acetylfuran, followed by cyclization and functional group transformations. One such approach involves the Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction to produce desired piperazine derivatives (Kumar et al., 2017). The structures of synthesized compounds are usually confirmed using spectroscopic methods, including IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their complex ring systems, including triazole or dihydropyrimidinone moieties. X-ray crystallography is a common method for determining the three-dimensional structures of such compounds, confirming features like the chair or boat conformations of piperazine rings and the planar nature of triazole rings (Al-Abdullah et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including Mannich base formation, cyclocondensation, and Dieckmann cyclization. These reactions are pivotal for introducing functional groups that define the chemical properties of the final compounds, such as antimicrobial or antifungal activities (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystal structures, are determined by their molecular structure. These properties are critical for understanding the behavior of these compounds under different conditions and for their formulation in various applications.
Chemical Properties Analysis
Piperazine derivatives exhibit a wide range of chemical properties, including antibacterial, antifungal, and antipsychotic activities. These properties are influenced by the specific functional groups present in the molecule and their arrangement within the molecular framework. For instance, the presence of 4-methyl-1,2,3-triazole moiety in oxazolidinones has been shown to affect their antibacterial activity against Gram-positive pathogens (Phillips et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on similar piperazine and triazole derivatives focuses on their synthesis and characterization. For example, Bhat et al. (2018) developed a one-pot Biginelli synthesis for novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a simple and efficient method for creating such compounds with good yield (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Additionally, Patel et al. (2012) synthesized a series of thiazolidinone derivatives with a piperazine moiety, exploring the antimicrobial activity of these novel compounds (Patel, R. V. Patel, Kumari, & Patel, 2012).
Biological Activity and Potential Therapeutic Uses
Several studies have explored the biological activities of piperazine and triazole derivatives, indicating their potential as antimicrobial and antifungal agents. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB inhibitors with significant antibacterial efficacies (Mekky & Sanad, 2020). Similarly, Bektaş et al. (2010) focused on synthesizing new 1,2,4-triazole derivatives, finding some to possess good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Pharmacological Evaluation
The pharmacological evaluation of derivatives has also been a significant area of interest. For instance, Kumar et al. (2017) synthesized a novel series of compounds with a piperazine moiety and investigated their antidepressant and antianxiety activities, showing promising results (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017). Rajkumar, Kamaraj, and Krishnasamy (2014) achieved the synthesis of piperazine derivatives and screened them for in vitro antimicrobial studies, identifying compounds with excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Eigenschaften
IUPAC Name |
4-[2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-13-19-22(12-16(24)20-10-8-18-15(23)11-20)17(25)21(13)9-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRDQRTEFHVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)




![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)
![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)
